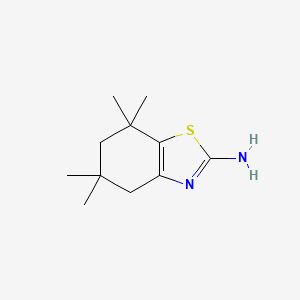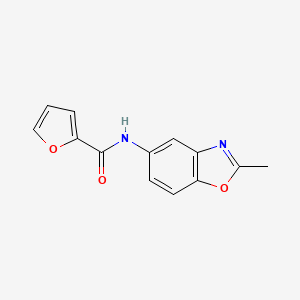
4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine is an organic compound with a unique structure that includes a benzothiazole ring fused with a tetrahydro ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and consistency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzothiazolamine: Lacks the tetrahydro and tetramethyl groups, resulting in different chemical and biological properties.
4,5,6,7-tetrahydro-2-Benzothiazolamine: Similar structure but without the tetramethyl groups, leading to variations in reactivity and applications.
5,5,7,7-tetramethyl-2-Benzothiazolamine: Contains the tetramethyl groups but lacks the tetrahydro ring, affecting its stability and interactions.
Uniqueness
4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-2-Benzothiazolamine stands out due to its unique combination of the tetrahydro ring and tetramethyl groups, which confer enhanced stability, reactivity, and versatility. This makes it particularly valuable in applications requiring robust and adaptable chemical entities.
Eigenschaften
Molekularformel |
C11H18N2S |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
5,5,7,7-tetramethyl-4,6-dihydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-10(2)5-7-8(11(3,4)6-10)14-9(12)13-7/h5-6H2,1-4H3,(H2,12,13) |
InChI-Schlüssel |
MTKQRIHFFBWCIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C1)(C)C)SC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(2,6-Dimethoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8653759.png)


![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)
![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)

![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)


![2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
